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Compound of Interest

Compound Name: NMDA receptor potentiator-1

Cat. No.: B6582588 Get Quote

An In-Depth Technical Guide on NMDA Receptor
Potentiator-1
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and experimental evaluation of NMDA Receptor Potentiator-1, a selective positive allosteric

modulator of NMDA receptors containing the GluN2C or GluN2D subunits.

Chemical Structure and Properties
NMDA Receptor Potentiator-1, also known as Compound 1368, is a potent and selective tool

compound for studying the function of GluN2C- and GluN2D-containing NMDA receptors. A

closely related and extensively studied analog is CIQ.

Chemical Identifiers:

Compound Name: NMDA Receptor Potentiator-1

CAS Number: 486427-18-3[1]

Molecular Formula: C₂₆H₂₆ClNO₅
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SMILES:

O=C(N1CCC2=CC(OC)=C(C=C2C1COC3=CC=C(C=C3)OC)OC)C4=CC=C(C=C4)Cl[1]

A closely related analog, CIQ, has the following identifiers:

Compound Name: CIQ

CAS Number: 486427-17-2

IUPAC Name: (3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-

dihydroisoquinolin-2(1H)-yl)methanone

Physicochemical Properties:

The table below summarizes the key physicochemical and pharmacological properties of

NMDA Receptor Potentiator-1 and its analog CIQ.

Property Value Reference

Molecular Weight 467.94 g/mol

Appearance Solid powder

Purity >98%

Solubility Soluble in DMSO

Storage Store at -20°C

IC₅₀ (NR2C) 4 µM [1]

IC₅₀ (NR2D) 5 µM [1]

EC₅₀ (CIQ at GluN2C/D) ~3 µM [2][3]

Maximum Potentiation (CIQ) ~2-fold [2][3]

Mechanism of Action and Signaling Pathway
NMDA Receptor Potentiator-1 acts as a positive allosteric modulator (PAM) at NMDA

receptors. Unlike agonists that directly activate the receptor, PAMs bind to a distinct site on the
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receptor complex and enhance the receptor's response to the endogenous agonists, glutamate

and glycine (or D-serine). This compound exhibits selectivity for NMDA receptors containing the

GluN2C or GluN2D subunits.[1][2][3]

The potentiation mechanism involves an increase in the channel opening frequency without a

significant change in the mean open time or the affinity of the receptor for glutamate or glycine.

[2][3] This leads to an overall increase in the influx of Ca²⁺ ions through the NMDA receptor

channel upon activation.

The binding of NMDA Receptor Potentiator-1 is believed to occur at a novel allosteric site,

distinct from the agonist binding sites, the ion channel pore, and the binding sites of other

known modulators. The specific residues within the GluN2D subunit that are critical for its

action have been identified in the M1 transmembrane region and the linker between the N-

terminal domain and the agonist-binding domain.[2][3]

Below is a diagram illustrating the signaling pathway of NMDA receptor activation and its

potentiation by NMDA Receptor Potentiator-1.
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Caption: NMDA Receptor Activation and Potentiation Pathway.
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Experimental Protocols
This section details the methodologies for key experiments used to characterize NMDA
Receptor Potentiator-1 and similar compounds.

Two-Electrode Voltage-Clamp (TEVC) Recordings in
Xenopus Oocytes
This technique is used to study the effect of the compound on recombinant NMDA receptors

expressed in Xenopus oocytes.

Protocol:

Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

cRNA Injection: Inject oocytes with cRNAs encoding the desired NMDA receptor subunits

(e.g., GluN1 and GluN2A, B, C, or D) at a 1:1 ratio. Incubate the oocytes for 2-7 days at

18°C.

Electrophysiological Recording:

Place an oocyte in a recording chamber continuously perfused with recording solution

(e.g., 90 mM NaCl, 1 mM KCl, 10 mM HEPES, 0.5 mM BaCl₂, pH 7.4).

Impale the oocyte with two glass microelectrodes (0.5-5 MΩ resistance) filled with 3 M

KCl.

Clamp the membrane potential at a holding potential of -40 mV to -70 mV.

Drug Application:

Apply a saturating concentration of glutamate (e.g., 100 µM) and glycine (e.g., 30 µM) to

elicit a baseline current.

Co-apply NMDA Receptor Potentiator-1 at various concentrations with the agonists to

determine its effect on the current amplitude.

Wash the oocyte with the recording solution between applications.
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Data Analysis: Measure the peak current amplitude in the presence and absence of the

potentiator. Calculate the percentage of potentiation and determine the EC₅₀ value by fitting

the concentration-response data to a Hill equation.

Whole-Cell Patch-Clamp Recordings in Brain Slices
This method allows for the study of the compound's effect on native NMDA receptors in a more

physiologically relevant context.

Protocol:

Brain Slice Preparation: Acutely prepare coronal brain slices (e.g., 300 µm thick) from

rodents containing the brain region of interest (e.g., subthalamic nucleus for GluN2D-rich

neurons).

Recording Conditions:

Submerge the slices in artificial cerebrospinal fluid (aCSF) continuously bubbled with 95%

O₂ / 5% CO₂. The aCSF typically contains (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26

NaHCO₃, 1 MgSO₄, 2 CaCl₂, and 10 glucose.

Include antagonists for other receptors (e.g., CNQX for AMPA/kainate receptors, picrotoxin

for GABA-A receptors) to isolate NMDA receptor currents.

Patch-Clamp Recording:

Visualize neurons using DIC microscopy and perform whole-cell patch-clamp recordings

using glass pipettes (3-5 MΩ) filled with an internal solution (e.g., containing in mM: 140

Cs-gluconate, 10 HEPES, 10 BAPTA, 2 MgCl₂, 2 ATP-Mg, 0.3 GTP-Na, pH 7.3).

Hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the Mg²⁺ block of the

NMDA receptor channel.

Synaptic Stimulation and Drug Application:

Evoke synaptic NMDA receptor currents by electrical stimulation of afferent fibers.
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Bath-apply NMDA Receptor Potentiator-1 to the slice and measure the change in the

amplitude or decay time of the evoked NMDA receptor-mediated excitatory postsynaptic

currents (EPSCs).

Data Analysis: Compare the properties of the NMDA EPSCs before, during, and after the

application of the potentiator.

In Vivo Behavioral Assessment: Prepulse Inhibition (PPI)
Test
The PPI test is used to assess sensorimotor gating, a process that is often deficient in

psychiatric disorders like schizophrenia. This test can be used to evaluate the potential

therapeutic effects of NMDA Receptor Potentiator-1.

Protocol:

Apparatus: Use a startle response system consisting of a sound-attenuating chamber with a

speaker and a motion sensor to detect the animal's startle response.

Animals: Use adult male mice.

Procedure:

Acclimation: Place the mouse in the startle chamber and allow it to acclimate for a brief

period (e.g., 5 minutes) with background white noise.

Test Session: The session consists of a series of trials:

Pulse-alone trials: A loud acoustic stimulus (the pulse, e.g., 120 dB) is presented to elicit

a startle response.

Prepulse-pulse trials: A weaker acoustic stimulus (the prepulse, e.g., 74-86 dB) is

presented shortly before the pulse (e.g., 100 ms).

No-stimulus trials: Only background noise is present.

The different trial types are presented in a pseudorandom order.
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Drug Administration: Administer NMDA Receptor Potentiator-1 (e.g., via intraperitoneal

injection) at a specified time before the test session. Often, a model of psychosis is induced

using an NMDA receptor antagonist like MK-801, and the ability of the potentiator to reverse

the effects of the antagonist is measured.

Data Analysis: The startle amplitude is recorded for each trial. Prepulse inhibition is

calculated as the percentage reduction in the startle response in the prepulse-pulse trials

compared to the pulse-alone trials: PPI (%) = 100 - [(startle amplitude on prepulse-pulse trial

/ startle amplitude on pulse-alone trial) x 100].

Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the characterization of a

novel NMDA receptor potentiator.
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Caption: Workflow for NMDA Receptor Potentiator Discovery.
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This guide provides a foundational understanding of NMDA Receptor Potentiator-1 for

research and drug development professionals. Further investigation into the specific

experimental details and the broader therapeutic potential of targeting GluN2C/D subunits is

encouraged.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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